4,6-dichloro-N-ethylpyrimidin-2-amine
Overview
Description
4,6-Dichloro-N-ethylpyrimidin-2-amine is a chemical compound with the molecular formula C6H7Cl2N3. It has a molecular weight of 192.05 . It’s used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for 4,6-dichloro-N-ethylpyrimidin-2-amine is 1S/C6H7Cl2N3/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H,9,10,11) .Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application: Pyrimidines, including “4,6-dichloro-N-ethylpyrimidin-2-amine”, have been studied for their anti-inflammatory effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes: The literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Synthesis of N-Heteroaryl Substituted Adamantane-Containing Amines
- Summary of Application: “4,6-dichloro-N-ethylpyrimidin-2-amine” can be used in the synthesis of N-heteroaryl substituted adamantane-containing amines, which are of substantial interest for their perspective antiviral and psychotherapeutic activities .
- Methods of Application: The chlorine atom at alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .
- Results or Outcomes: The introduction of the second amino substituent in 4-amino-6-chloropyrimidine was achieved using Pd (0) catalysis .
3. Synthesis of Pesticides
- Summary of Application: “4,6-dichloro-N-ethylpyrimidin-2-amine” can be used in the synthesis of pesticides. The compound is a key intermediate in the production of Azoxystrobin, a methoxy acrylate (Strobilurin) series bactericidal agent .
- Methods of Application: The synthesis involves a series of chemical reactions, including nucleophilic substitution reactions and chlorination .
- Results or Outcomes: The preparation method is environmentally friendly, low in cost, high in quality, and suitable for industrial production .
4. Preparation of 4,6-Dichloropyrimidine
- Summary of Application: “4,6-dichloro-N-ethylpyrimidin-2-amine” can be prepared from 4,6-dihydroxypyrimidine through a series of chemical reactions .
- Methods of Application: The preparation involves the use of dichloroethane and a chlorination catalyst, followed by the addition of thionyl chloride .
- Results or Outcomes: The preparation method is simple, convenient, and environmentally friendly, with a total reaction yield of over 83% based on diethyl malonate .
5. Synthesis of Azoxystrobin
- Summary of Application: “4,6-dichloro-N-ethylpyrimidin-2-amine” is a key intermediate in the synthesis of Azoxystrobin, a methoxy acrylate (Strobilurin) series bactericidal agent . Azoxystrobin is efficient and has a wide spectrum, showing good activity against nearly all mycota diseases such as Powdery Mildew, rust, glume blight, net blotch, oidium, rice blast etc .
- Methods of Application: The synthesis involves a series of chemical reactions, including nucleophilic substitution reactions and chlorination .
- Results or Outcomes: The preparation method is environmentally friendly, low in cost, high in quality, and suitable for industrial production .
6. Preparation of 4,6-Dichloropyrimidine
- Summary of Application: “4,6-dichloro-N-ethylpyrimidin-2-amine” can be prepared from 4,6-dihydroxypyrimidine through a series of chemical reactions .
- Methods of Application: The preparation involves the use of dichloroethane and a chlorination catalyst, followed by the addition of thionyl chloride .
- Results or Outcomes: The preparation method is simple, convenient, and environmentally friendly, with a total reaction yield of over 83% based on diethyl malonate .
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-N-ethylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUPHRMFWCUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424629 | |
Record name | (4,6-Dichloro-pyrimidin-2-yl)-ethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-N-ethylpyrimidin-2-amine | |
CAS RN |
10371-48-9 | |
Record name | 4,6-Dichloro-N-ethyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10371-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,6-Dichloro-pyrimidin-2-yl)-ethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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